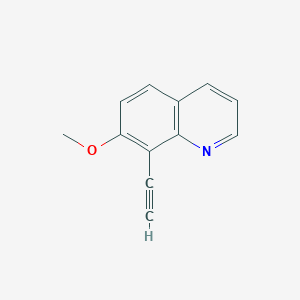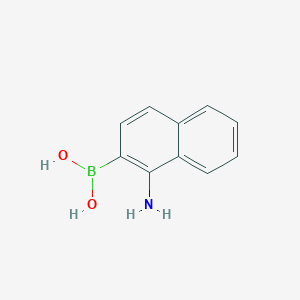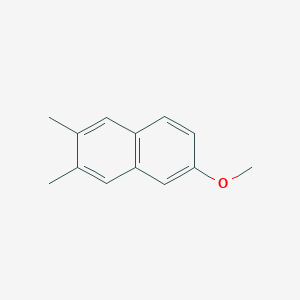
8-Ethynyl-7-methoxyquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Etinil-7-metoxquinolina es un derivado de la quinolina, un compuesto orgánico aromático heterocíclico. La quinolina y sus derivados son conocidos por su amplia gama de actividades biológicas y aplicaciones en química medicinal.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 8-Etinil-7-metoxquinolina típicamente involucra la introducción de grupos etinil y metoxilo en el núcleo de quinolina. Un método común es la reacción de acoplamiento catalizada por metales de transición. Por ejemplo, la reacción de acoplamiento de Sonogashira se puede emplear para introducir el grupo etinil. Esta reacción implica el acoplamiento de un haluro de arilo con un alquino en presencia de un catalizador de paladio y un co-catalizador de cobre en condiciones básicas .
Métodos de producción industrial: Los métodos de producción industrial para derivados de quinolina a menudo involucran procesos de flujo continuo o de lotes a gran escala. Estos métodos utilizan sistemas catalíticos similares, pero se optimizan para obtener mayores rendimientos y eficiencia. El uso de la síntesis asistida por microondas y los enfoques de química verde, como las condiciones sin disolventes y los catalizadores reciclables, también se están explorando para hacer el proceso más sostenible .
Análisis De Reacciones Químicas
Tipos de reacciones: 8-Etinil-7-metoxquinolina puede someterse a diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción puede ser facilitada por agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: Las reacciones de sustitución nucleófila y electrófila pueden ocurrir en diferentes posiciones del anillo de quinolina.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio, trióxido de cromo.
Reducción: Gas hidrógeno, catalizador de paladio.
Sustitución: Agentes halogenantes, nucleófilos como aminas o tioles.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede conducir a la formación de N-óxidos de quinolina, mientras que la reducción puede producir varios derivados de quinolina hidrogenados .
Aplicaciones Científicas De Investigación
8-Etinil-7-metoxquinolina tiene varias aplicaciones en la investigación científica:
Química: Sirve como un bloque de construcción para la síntesis de moléculas y materiales más complejos.
Biología: Se utiliza en el estudio de las interacciones enzimáticas y como una sonda fluorescente para el análisis de imágenes biológicas.
Medicina: Los derivados de quinolina, incluida la 8-Etinil-7-metoxquinolina, se investigan por su potencial como agentes anticancerígenos, antimicrobianos y antivirales.
Industria: Se utiliza en el desarrollo de colorantes, pigmentos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción de la 8-Etinil-7-metoxquinolina involucra su interacción con varios objetivos moleculares. En los sistemas biológicos, puede intercalarse en el ADN, inhibiendo la replicación de las células cancerosas. También puede inhibir enzimas específicas, como las topoisomerasas, que son cruciales para la replicación y reparación del ADN. El grupo etinil mejora su capacidad para formar enlaces covalentes con proteínas diana, aumentando su potencia .
Compuestos similares:
8-Hidroxiquinolina: Conocido por sus propiedades antimicrobianas y anticancerígenas.
8-Aminoquinolina: Utilizado en el tratamiento de la malaria.
7-Metoxquinolina: Comparte características estructurales similares pero carece del grupo etinil.
Singularidad: 8-Etinil-7-metoxquinolina es único debido a la presencia de ambos grupos etinil y metoxilo, que mejoran su reactividad química y actividad biológica. El grupo etinil, en particular, permite una funcionalización adicional y una interacción con objetivos biológicos, lo que lo convierte en un compuesto versátil para diversas aplicaciones .
Comparación Con Compuestos Similares
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
8-Aminoquinoline: Used in the treatment of malaria.
7-Methoxyquinoline: Shares similar structural features but lacks the ethynyl group.
Uniqueness: 8-Ethynyl-7-methoxyquinoline is unique due to the presence of both ethynyl and methoxy groups, which enhance its chemical reactivity and biological activity. The ethynyl group, in particular, allows for additional functionalization and interaction with biological targets, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C12H9NO |
|---|---|
Peso molecular |
183.21 g/mol |
Nombre IUPAC |
8-ethynyl-7-methoxyquinoline |
InChI |
InChI=1S/C12H9NO/c1-3-10-11(14-2)7-6-9-5-4-8-13-12(9)10/h1,4-8H,2H3 |
Clave InChI |
CIHULXDLVAYRMC-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(C=CC=N2)C=C1)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-Methyl-1H-naphtho[1,2-D]imidazole](/img/structure/B11907494.png)

![(S)-3-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B11907502.png)
![4-[(Trimethylsilyl)oxy]cyclohexanol](/img/structure/B11907504.png)
![6H-Pyrano[3,2-g][1,3]benzothiazole](/img/structure/B11907509.png)

![5-Ethyl-2,3-dimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11907542.png)



